2,4,7-Trichloro-9h-fluorene
Overview
Description
2,4,7-Trichloro-9H-fluorene is a chlorinated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three chlorine atoms at the 2, 4, and 7 positions on the fluorene ring. It has a molecular formula of C13H7Cl3 and a molecular weight of 269.55 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-9H-fluorene typically involves the chlorination of fluorene. One common method is the reaction of fluorene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trichloro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated fluorenes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products:
Oxidation: 9-Fluorenone derivatives.
Reduction: Dechlorinated fluorenes.
Substitution: Fluorenes with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4,7-Trichloro-9H-fluorene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,4,7-Trichloro-9H-fluorene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 2,7-Dichloro-9H-fluorene
- 2,4-Dichloro-9H-fluorene
- 2,4,7-Tribromo-9H-fluorene
Comparison: 2,4,7-Trichloro-9H-fluorene is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and physical properties. Compared to its dichloro analogs, it exhibits different reactivity and stability. The presence of three chlorine atoms also enhances its potential biological activity compared to compounds with fewer halogen substitutions .
Properties
IUPAC Name |
2,4,7-trichloro-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDREDYHROHHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990831 | |
Record name | 2,4,7-Trichloro-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7061-81-6 | |
Record name | NSC 73078 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007061816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC73078 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,7-Trichloro-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,7-Trichlorofluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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